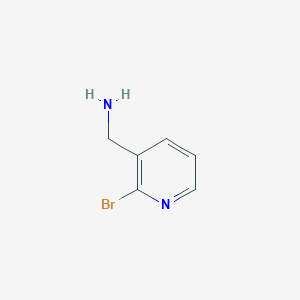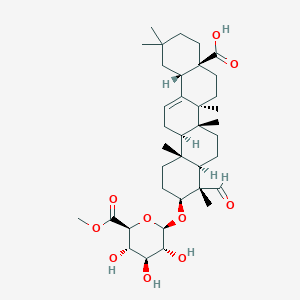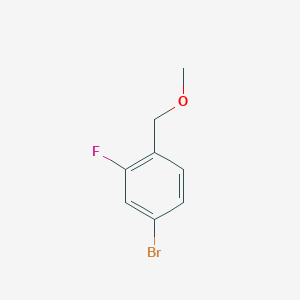![molecular formula C10H13FN2O6 B1342964 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione CAS No. 61671-80-5](/img/structure/B1342964.png)
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have focused on the synthesis and structural characterization of fluorinated pyrimidine derivatives, which are critical for developing tracer molecules for non-invasive imaging, such as positron emission tomography (PET). For instance, novel N-methoxymethylated (MOM) pyrimidine and pyrimidine-2,4-diones nucleoside mimetics with acyclic side-chains have been synthesized, showcasing the importance of fluorine introduction into the side-chain for developing PET tracer molecules (Kraljević et al., 2011). Moreover, the synthesis and crystal structure of related compounds have provided foundational insights into their potential applications in anti-tumor and anti-viral therapies (Li et al., 2014).
Molecular Dynamics and Drug Development
The equilibrium geometries, molecular electrostatic potential surfaces, and vibrational dynamics of related compounds, such as tegafur, have been analyzed. These studies highlight the importance of fluorinated uracil derivatives in enhancing selectivity and efficiency in drug development, especially in chemotherapy treatments for cancer (Prasad et al., 2010). Additionally, the development of polyfluorinated ethers from reactions involving fluorinated pyrimidine derivatives underscores their versatility and potential applications in creating novel drug molecules (Gupta et al., 2000).
Antifungal and Anticancer Applications
Research into the synthesis of fluorinated nucleoside analogs, such as the work on the development of voriconazole, a broad-spectrum triazole antifungal agent, demonstrates the critical role of fluorinated pyrimidine derivatives in medicinal chemistry. These studies reveal how the introduction of fluorine atoms into the pyrimidine ring can significantly impact the bioactivity and selectivity of antifungal compounds (Butters et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2’-O-methyluridine is the enzyme thymidylate synthase . Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP), a nucleotide required for DNA replication .
Mode of Action
5-Fluoro-2’-O-methyluridine, once inside the cell, is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase . This inhibition blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . The interruption of this process leads to a decrease in DNA synthesis and cell proliferation .
Biochemical Pathways
5-Fluoro-2’-O-methyluridine affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of dTMP, a crucial component of DNA . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that the compound is well absorbed but undergoes substantial first-pass metabolism by cytidine deaminase .
Result of Action
The molecular effect of 5-Fluoro-2’-O-methyluridine is the inhibition of DNA synthesis due to the blockage of dTMP formation . This leads to cell cycle arrest and induction of apoptosis . At the cellular level, it can cause autophagic features, particularly in exposed cardiomyocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2’-O-methyluridine. For instance, the pH and complexing ions in the environment can affect the speciation of the compound . Additionally, the presence of other chemical compounds in the environment can potentially interact with 5-Fluoro-2’-O-methyluridine, altering its effectiveness .
Biochemical Analysis
Biochemical Properties
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which are involved in nucleotide metabolism . By inhibiting these enzymes, it disrupts the synthesis of viral RNA and DNA, thereby preventing the replication of viruses.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cytotoxicity in cancer cells by incorporating into RNA and DNA, leading to the disruption of normal cellular processes . This compound affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. Additionally, it has antiviral properties, inhibiting the replication of certain RNA viruses.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting key enzymes involved in nucleotide metabolism . This inhibition leads to the disruption of RNA and DNA synthesis, which is critical for viral replication and cancer cell proliferation. The compound’s incorporation into nucleic acids results in faulty genetic material, triggering cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells persist, although the degree of effectiveness may vary depending on the duration of exposure and the specific cell type.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound exhibits antiviral and anticancer properties without significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . It interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which play key roles in the synthesis and degradation of nucleotides. The compound’s presence can alter metabolic flux and affect the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its uptake and localization within target cells, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus and cytoplasm, where it can incorporate into RNA and DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its ability to reach these subcellular sites and interact with key biomolecules.
properties
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAIYNPYHNWHGS-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617603 | |
| Record name | 5-Fluoro-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61671-80-5 | |
| Record name | 5-Fluoro-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the discovery of RK9NH relate to the potential use of 5-fluoro-2'-O-methyluridine in cancer therapy?
A1: The study found that RK9NH can convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil []. 5-Fluorouracil is a known chemotherapeutic agent used in cancer treatment. This suggests that RK9NH could potentially be engineered or utilized to convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil within the body, acting as a prodrug strategy for cancer therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



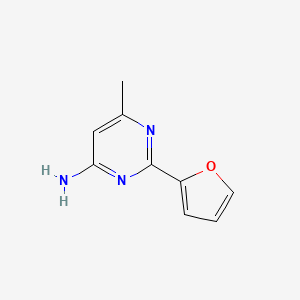
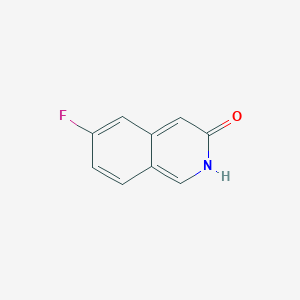
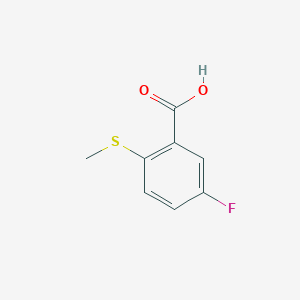
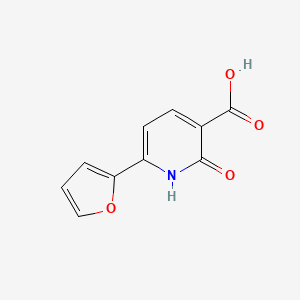
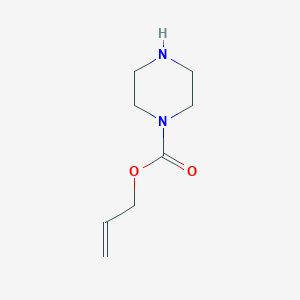
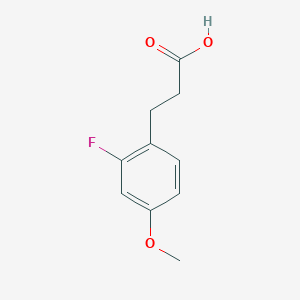
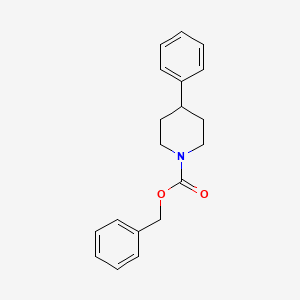
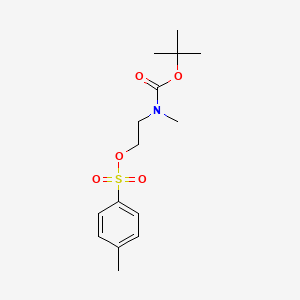
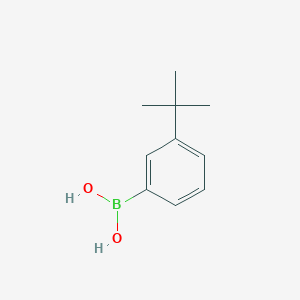
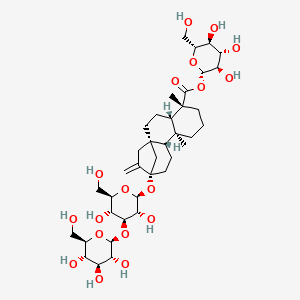
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
